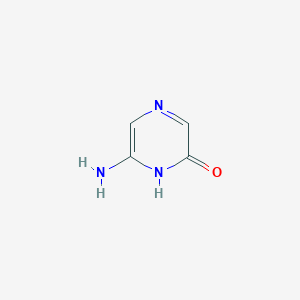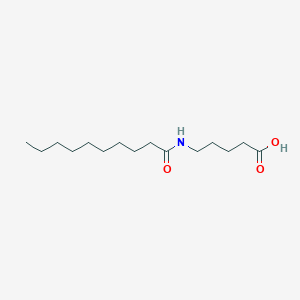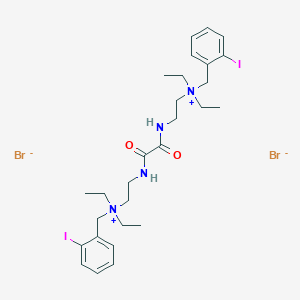
6-Aminopyrazin-2-ol
Vue d'ensemble
Description
6-Aminopyrazin-2-ol is a heterocyclic compound that has attracted interest due to its unique properties and potential applications in various fields of chemistry. Its structure comprises a pyrazin ring substituted with an amino group at the 6th position and a hydroxyl group at the 2nd position, which allows it to participate in a range of chemical reactions and interactions.
Synthesis Analysis
The synthesis of this compound derivatives involves complex organic reactions that aim to introduce specific functional groups into the pyrazin ring. One study reported the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one, highlighting the equilibrium between keto and hydroxyl tautomeric forms and their implications for hydrogen bonding in nucleic acids (J. Voegel, Ulrike von Krosigk, & S. Benner, 1993). Another approach to synthesizing pyrazin derivatives involves the displacement of a methylsulfinyl group from the pyridine ring, demonstrating the versatility in modifying the pyrazin structure to obtain various substituents (S. Teague, 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied to understand their chemical behavior and interactions. Research on the tautomeric equilibrium of these compounds provides insights into their stability and reactivity, which is crucial for their incorporation into larger molecular systems, such as oligonucleotides (J. Voegel & S. Benner, 1996).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including hydrogen bonding interactions that are essential for molecular recognition processes. The synthesis and study of oligonucleotides containing non-standard base pairs with this compound derivatives reveal their potential for creating expanded genetic alphabets and molecular recognition systems (J. Voegel & S. Benner, 1996).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents on the pyrazin ring. These properties are critical for the compound's applications in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups attached to the pyrazin ring. Studies on the fluorescent properties of pyrazin derivatives highlight their potential as functional dye materials (K. Shirai et al., 1998).
Applications De Recherche Scientifique
Recherche pharmaceutique : activités antitrypanosomique et antipaludique
Le 6-Aminopyrazin-2-ol a été étudié pour son potentiel en recherche pharmaceutique, en particulier dans le développement de traitements contre les maladies tropicales négligées. Les dérivés de ce composé ont montré des résultats prometteurs dans des études in vitro pour leurs activités antitrypanosomique et antipaludique . Ces activités sont cruciales dans la lutte contre des maladies telles que la maladie du sommeil et le paludisme, qui sont causées par des protozoaires tels que Trypanosoma brucei et Plasmodium falciparum, respectivement.
Science des matériaux : matériaux hybrides organiques-inorganiques
En science des matériaux, le this compound peut être utilisé comme un lieur organique dans la synthèse des structures métallo-organiques (MOF). Les MOF sont une classe de matériaux qui offrent des possibilités infinies grâce aux interactions synergiques entre leurs composants organiques et inorganiques . La conception et la modification de ligands organiques comme le this compound peuvent adapter les MOF résultants à des applications spécifiques, notamment la catalyse, le stockage de gaz et l'administration de médicaments.
Synthèse chimique : ligand pour les agrégats métalliques
Ce composé sert de ligand pour les agrégats métalliques dans la création de structures chimiques complexes. Sa capacité à se lier aux métaux peut être utilisée pour étudier les interactions au sein de ces agrégats et pour comprendre comment ils peuvent être manipulés pour diverses applications de synthèse chimique .
Science de l'environnement : élimination des polluants pharmaceutiques
Des dérivés du this compound ont été signalés comme étant efficaces pour éliminer les polluants pharmaceutiques de l'eau. Cette application est particulièrement pertinente pour la science de l'environnement, où l'accent est mis sur la réduction de l'impact des polluants d'origine humaine sur les écosystèmes .
Études biologiques : inhibition enzymatique
Dans les études biologiques, des dérivés d'aminopyrazine, y compris ceux du this compound, ont été conçus pour inhiber des enzymes spécifiques. Par exemple, ils ont été évalués pour leur activité inhibitrice contre l'enzyme MK-2, qui joue un rôle dans les réponses inflammatoires .
Safety and Hazards
The safety information for 6-Aminopyrazin-2-ol includes several hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for the study of 6-Aminopyrazin-2-ol and related compounds could involve further exploration of their potential therapeutic uses. For instance, 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Additionally, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 could be a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Mécanisme D'action
Target of Action
This compound may have multiple targets due to its structural similarity to other aminopyrazines
Mode of Action
The mode of action of 6-Aminopyrazin-2-ol is currently unknown . Aminopyrazines are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The exact interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Aminopyrazines can potentially affect a wide range of biochemical pathways depending on their specific targets. These could include signal transduction pathways, metabolic pathways, or regulatory pathways . The downstream effects would depend on the specific pathway and target involved.
Propriétés
IUPAC Name |
6-amino-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFWQDQLAEMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101257-36-7 | |
| Record name | 6-aminopyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)





![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)


